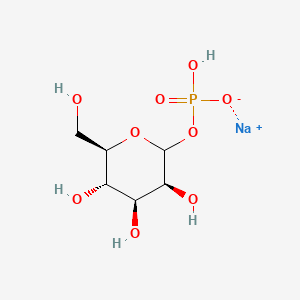
Mannose 1-phosphate (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannose 1-phosphate (sodium) is a monosaccharide phosphate that plays a crucial role in glycosylation, a process essential for the proper functioning of proteins and lipids in biological systems. It is an intermediate in the metabolism of fructose and mannose and is involved in various metabolic pathways, including gluconeogenesis and glycoprotein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mannose 1-phosphate (sodium) can be synthesized through enzymatic methods. One common method involves the use of phosphomannomutase, which catalyzes the conversion of mannose 6-phosphate to mannose 1-phosphate . This enzymatic reaction is typically carried out under mild conditions, with the presence of metal ions such as magnesium to enhance enzyme activity .
Industrial Production Methods
Industrial production of mannose 1-phosphate (sodium) often involves large-scale enzymatic synthesis. The process can be optimized by adjusting factors such as temperature, pH, and substrate concentration to achieve high conversion efficiency. For example, using polyphosphate-dependent mannose kinase from Arthrobacter species has been shown to be a cost-effective and efficient method for producing mannose 1-phosphate .
Análisis De Reacciones Químicas
Types of Reactions
Mannose 1-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: Mannose 1-phosphate can be oxidized to produce mannose 6-phosphate.
Reduction: It can be reduced to form mannose.
Substitution: Mannose 1-phosphate can participate in substitution reactions to form glycosylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include mannose 6-phosphate, mannose, and various glycosylated compounds. These products are important intermediates in metabolic pathways and have significant biological functions .
Aplicaciones Científicas De Investigación
Mannose 1-phosphate (sodium) has a wide range of scientific research applications:
Mecanismo De Acción
Mannose 1-phosphate (sodium) exerts its effects by participating in glycosylation processes. It is converted to GDP-mannose by the enzyme GDP-mannose pyrophosphorylase, which then serves as a donor of mannose residues in glycoprotein synthesis . This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets involved include various glycosyltransferases and glycoproteins .
Comparación Con Compuestos Similares
Similar Compounds
Mannose 6-phosphate: Another important intermediate in mannose metabolism, involved in similar pathways as mannose 1-phosphate.
Glucose 6-phosphate: A key intermediate in glucose metabolism, sharing some metabolic pathways with mannose 1-phosphate.
Fructose 6-phosphate: Involved in both glycolysis and gluconeogenesis, similar to mannose 1-phosphate.
Uniqueness
Mannose 1-phosphate (sodium) is unique in its specific role in glycosylation and its involvement in the synthesis of GDP-mannose. This distinguishes it from other similar compounds that may participate in broader metabolic pathways but do not have the same specific functions in glycoprotein synthesis .
Propiedades
Fórmula molecular |
C6H12NaO9P |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
Clave InChI |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


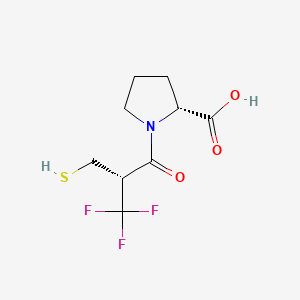

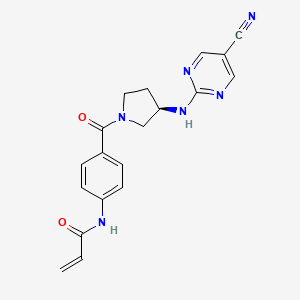

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)


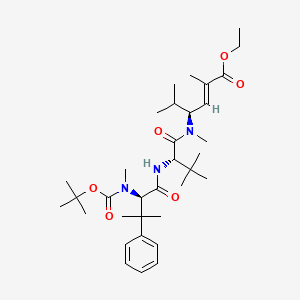

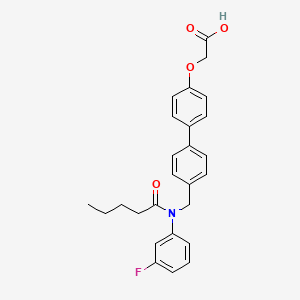
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
